molecular formula C6H14O4S2 B14267723 2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol CAS No. 173584-19-5

2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol

Cat. No.: B14267723
CAS No.: 173584-19-5
M. Wt: 214.3 g/mol
InChI Key: RNOAZWQCTGRRSG-UHFFFAOYSA-N
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Description

2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol is an organic compound with the molecular formula C6H14O4S2. This compound contains a hydroxyl group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, allowing it to interact with a wide range of substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol typically involves the reaction of 2-mercaptoethanol with ethylene sulfonic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then separated and purified using industrial-scale distillation columns and filtration systems. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol involves its interaction with various molecular targets. The hydroxyl and sulfonyl groups allow it to form hydrogen bonds and electrostatic interactions with other molecules. This enables it to modulate the activity of enzymes, alter membrane permeability, and influence cellular signaling pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol can be compared with other similar compounds, such as:

  • **2-{[2-(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl}ethan-1-ol
  • **2-{[2-(2-Hydroxyethyl)sulfonyl]ethyl}ethan-1-ol
  • **2-{[2-(2-Hydroxyethyl)thio]ethyl}ethan-1-ol

These compounds share similar structural features but differ in the arrangement and type of functional groups. The presence of the sulfonyl group in this compound makes it unique, as it imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[2-(2-hydroxyethylsulfonyl)ethylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S2/c7-1-3-11-4-6-12(9,10)5-2-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOAZWQCTGRRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCS(=O)(=O)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20775869
Record name 2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20775869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173584-19-5
Record name 2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20775869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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